molecular formula C8H6BrNO4 B3038782 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one CAS No. 90004-98-1

1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one

Cat. No.: B3038782
CAS No.: 90004-98-1
M. Wt: 260.04 g/mol
InChI Key: WLTQCPUBXLOJQM-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C8H6BrNO4 It is characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one typically involves the bromination of 4-hydroxy-3-nitroacetophenone. The reaction is carried out by adding bromine to a solution of 4-hydroxy-3-nitroacetophenone in a suitable solvent, such as chloroform or acetic acid, under controlled temperature conditions . The reaction proceeds with the formation of hydrogen bromide as a byproduct, which is removed by heating the reaction mixture .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.

    Reduction: Hydrogen gas, metal catalysts (Pd/C), metal hydrides (LiAlH4).

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Major Products Formed

    Substitution: 1-(3-Amino-4-hydroxy-5-nitrophenyl)ethan-1-one.

    Reduction: 1-(3-Bromo-4-hydroxy-5-aminophenyl)ethan-1-one.

    Oxidation: 1-(3-Bromo-4-oxo-5-nitrophenyl)ethan-1-one.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitro groups are key functional groups that contribute to its reactivity and biological activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . Additionally, the hydroxyl group can form hydrogen bonds with target proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethan-1-one is unique due to the presence of all three functional groups (bromine, hydroxyl, and nitro) on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(3-bromo-4-hydroxy-5-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-4(11)5-2-6(9)8(12)7(3-5)10(13)14/h2-3,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTQCPUBXLOJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301260850
Record name 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90004-98-1
Record name 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90004-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromo-4-hydroxy-5-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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